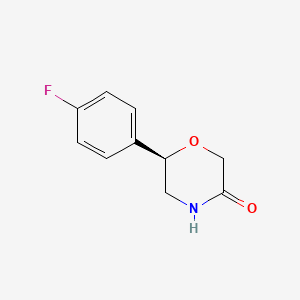

(6r)-6-(4-Fluorophenyl)morpholin-3-one

Description

Significance of Morphinone Scaffolds in Bioactive Molecules

The morpholine (B109124) ring is a privileged scaffold in medicinal chemistry, frequently incorporated into the design of bioactive molecules due to its favorable physicochemical and metabolic properties. nih.govnih.gov Its presence is noted in numerous approved and experimental drugs. nih.gov The morpholinone scaffold, a derivative of morpholine, offers a versatile and synthetically accessible building block for drug discovery. nih.gov

The significance of the morpholine moiety lies in its ability to enhance potency and confer desirable drug-like properties, including improved pharmacokinetics. nih.gov The inherent structural features of the morpholine ring, such as its chair-like flexible conformation and a balanced lipophilic-hydrophilic profile, make it particularly suitable for developing drug candidates targeting the central nervous system (CNS), as it can facilitate penetration of the blood-brain barrier. researchgate.netnih.gov Furthermore, the oxygen atom within the morpholine ring can participate in hydrogen bonding, a crucial interaction for molecular recognition at biological targets. researchgate.net

Key Attributes of the Morpholine Scaffold:

| Property | Significance in Drug Design |

| Physicochemical Properties | Contributes to improved solubility and permeability. nih.govnih.gov |

| Metabolic Stability | Can enhance the metabolic profile of a drug candidate. nih.gov |

| Synthetic Accessibility | Readily incorporated into molecules through various synthetic routes. nih.govnih.gov |

| Biological Activity | The scaffold itself can be an integral part of the pharmacophore, contributing to selective affinity for a wide range of biological targets. nih.gov |

Role of Fluorine Substitution in Drug Discovery and Design

The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to optimize molecular properties. nih.govacs.org The unique characteristics of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, allow it to exert profound effects on a molecule's biological activity. pharmacyjournal.orgmdpi.com

Strategic fluorination can lead to a multitude of benefits, such as:

Enhanced Metabolic Stability: The carbon-fluorine bond is highly stable, making it resistant to metabolic oxidation, a common pathway for drug degradation in the body. This can prolong the drug's duration of action. nih.govmdpi.com

Increased Potency and Binding Affinity: Fluorine's high electronegativity can alter the electronic properties of a molecule, influencing its interactions with biological targets and potentially leading to stronger binding. mdpi.combenthamscience.com

Modulation of Physicochemical Properties: Fluorine substitution can impact a molecule's lipophilicity, acidity (pKa), and conformational preferences, all of which are critical for absorption, distribution, metabolism, and excretion (ADME) properties. acs.orgpharmacyjournal.orgmdpi.com

Improved Membrane Permeability: The strategic placement of fluorine can enhance a molecule's ability to cross biological membranes. nih.govacs.org

The prevalence of fluorinated compounds in approved drugs across various therapeutic areas underscores the significant role of this element in modern drug discovery. pharmacyjournal.org

Stereochemical Considerations in Pharmacological Efficacy: The (6R) Enantiomer Perspective

Many drugs are chiral, meaning they exist as non-superimposable mirror images called enantiomers. ijpsjournal.com These enantiomers can exhibit significant differences in their pharmacological and toxicological profiles because biological systems, such as receptors and enzymes, are themselves chiral. nih.govnih.gov Consequently, the spatial arrangement of atoms in a drug molecule is a critical determinant of its therapeutic effect. ijpsjournal.com

The designation (6R) for (6R)-6-(4-Fluorophenyl)morpholin-3-one specifies a particular three-dimensional arrangement of atoms around a chiral center. This stereochemical precision is crucial, as one enantiomer may be responsible for the desired therapeutic activity, while the other could be inactive, have a different pharmacological effect, or even be toxic. nih.gov

The investigation of single enantiomers is a key aspect of modern drug development. nih.gov By isolating and studying the (6R) enantiomer, researchers can:

Enhance Therapeutic Efficacy: Focusing on the more active isomer can lead to a more potent drug. slideshare.net

Simplify Pharmacokinetics: The metabolism and distribution of a single enantiomer can be more predictable than that of a racemic mixture (a 50:50 mix of both enantiomers). nih.gov

The decision to develop a single enantiomer is based on a thorough evaluation of the pharmacological, toxicological, and clinical effectiveness of each isomer. researchgate.net

Overview of Research Trajectories for Novel Heterocyclic Compounds

The exploration of novel heterocyclic compounds remains a cornerstone of medicinal chemistry research. mdpi.comresearchgate.net Heterocycles are cyclic compounds containing atoms of at least two different elements in their rings and are fundamental components of a vast number of pharmaceuticals. nih.gov Their structural diversity and versatility make them attractive scaffolds for the design of new therapeutic agents targeting a wide array of diseases, including cancer, infections, and neurological disorders. mdpi.com

Current research in heterocyclic chemistry is characterized by several key trends:

Development of Novel Synthetic Methodologies: A major focus is on creating efficient and robust synthetic routes to access a wider variety of functionalized heterocyclic compounds. This expands the chemical space available for drug discovery. researchgate.netjmchemsci.com

Structure-Activity Relationship (SAR) Studies: Researchers systematically modify the structure of heterocyclic scaffolds to understand how these changes affect their biological activity. This knowledge is crucial for optimizing lead compounds. mdpi.com

Computational and In Silico Design: The use of computational tools is increasingly integrated into the drug discovery process to rationally design and predict the properties of new heterocyclic compounds, accelerating the identification of promising candidates. mdpi.com

Exploration of Diverse Biological Targets: Scientists are continually investigating the potential of heterocyclic compounds to interact with new and challenging biological targets implicated in various diseases. nih.gov

The investigation of (6R)-6-(4-Fluorophenyl)morpholin-3-one aligns with these broader research trajectories, representing a focused effort to explore the therapeutic potential of a well-defined, synthetically accessible, and strategically designed heterocyclic molecule.

Properties

CAS No. |

920801-67-8 |

|---|---|

Molecular Formula |

C10H10FNO2 |

Molecular Weight |

195.19 g/mol |

IUPAC Name |

(6R)-6-(4-fluorophenyl)morpholin-3-one |

InChI |

InChI=1S/C10H10FNO2/c11-8-3-1-7(2-4-8)9-5-12-10(13)6-14-9/h1-4,9H,5-6H2,(H,12,13)/t9-/m0/s1 |

InChI Key |

XYKOFCAFMQIBFR-VIFPVBQESA-N |

Isomeric SMILES |

C1[C@H](OCC(=O)N1)C2=CC=C(C=C2)F |

Canonical SMILES |

C1C(OCC(=O)N1)C2=CC=C(C=C2)F |

Origin of Product |

United States |

Synthetic Methodologies and Chemoenzymatic Approaches for 6r 6 4 Fluorophenyl Morpholin 3 One

Retrosynthetic Analysis of the (6R)-6-(4-Fluorophenyl)morpholin-3-one Scaffold

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by mentally breaking it down into simpler, commercially available precursors. amazonaws.com For (6R)-6-(4-fluorophenyl)morpholin-3-one, the analysis reveals several logical disconnections and potential synthetic routes.

The most apparent disconnections are the C-N and C-O bonds that form the morpholinone ring. A primary strategy involves disconnecting the N4-C5 and C6-O1 bonds. This approach suggests a cyclization reaction between a 2-amino alcohol derivative and a haloacetyl halide or its equivalent. This leads back to two key precursors: (R)-2-amino-1-(4-fluorophenyl)ethanol and a C2-synthon like chloroacetyl chloride. The chirality of the target molecule originates from the chiral amino alcohol, which can be sourced from the chiral pool or synthesized enantioselectively.

An alternative disconnection breaks the C2-N3 and O1-C6 bonds. This pathway might involve the reaction of an N-substituted amino acid derivative with an epoxide. For instance, reacting (R)-(4-fluorophenyl)oxirane with an aminoacetate derivative could lead to the morpholinone ring after intramolecular cyclization. The stereochemistry would be dictated by the chiral epoxide starting material.

A third approach involves disconnecting the C2-N3 and C5-C6 bonds, which points towards a multi-component reaction strategy, assembling the core structure from simpler fragments in a single step. These retrosynthetic pathways provide a strategic blueprint for the various synthetic methodologies discussed in the following sections.

Enantioselective Synthesis of (6R)-6-(4-Fluorophenyl)morpholin-3-one

Achieving the specific (6R) configuration requires a high degree of stereocontrol. Enantioselective synthesis methods are paramount, employing either chiral auxiliaries to guide the reaction or asymmetric catalysts to create the desired stereocenter.

Chiral Auxiliaries and Asymmetric Catalysis in Morpholinone Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed. sigmaaldrich.com For the synthesis of chiral morpholinones, auxiliaries such as Evans' oxazolidinones or pseudoephedrine can be employed. For example, an N-acylated chiral auxiliary could undergo an asymmetric alkylation or aldol (B89426) reaction to set the C6 stereocenter, followed by cyclization and removal of the auxiliary.

Asymmetric catalysis offers a more atom-economical approach where a small amount of a chiral catalyst generates a large quantity of the enantiomerically enriched product. nih.gov Chiral phosphoric acids (CPAs) have emerged as powerful catalysts for the enantioselective synthesis of C3-substituted morpholinones through a domino [4+2] heteroannulation followed by a rearrangement. researchgate.net Similarly, organocatalysts can be used in one-pot processes involving asymmetric epoxidation followed by a domino ring-opening cyclization (DROC) to yield chiral morpholinones with high enantioselectivity. thieme-connect.com

Table 1: Examples of Asymmetric Catalysis in Heterocycle Synthesis

| Catalyst Type | Reaction | Key Features |

|---|---|---|

| Chiral Phosphoric Acid (CPA) | [4+2] Cycloaddition | High enantioselectivity (up to 98% ee), mild reaction conditions. mdpi.com |

| Modified Quinine Organocatalyst | Asymmetric Epoxidation/DROC | One-pot, three-step process; high stereoselectivity. thieme-connect.com |

Diastereoselective Routes to the (6R) Configuration

Diastereoselective synthesis involves creating a new stereocenter under the influence of a pre-existing one within the molecule. nih.govresearchgate.net A common strategy for synthesizing (6R)-6-(4-fluorophenyl)morpholin-3-one via this route would start with a chiral precursor, such as (R)-2-(4-fluorophenyl)glycinol.

In one potential pathway, the chiral amino alcohol is first N-protected and then reacted with an α-haloacetyl halide, like bromoacetyl bromide. The resulting intermediate possesses the required stereocenter at the C6 position. Subsequent intramolecular Williamson ether synthesis, where the hydroxyl group displaces the halide, proceeds via an SN2 reaction to form the morpholinone ring. The stereochemistry at the C6 position, established by the starting material, directs the formation of the final product without racemization. This approach has been successfully used in the synthesis of related chiral morpholine (B109124) derivatives. clockss.org The Petasis reaction, coupled with a Pomeranz–Fritsch–Bobbitt cyclization, is another powerful method for the diastereoselective synthesis of complex heterocyclic structures derived from morpholinone intermediates. nih.gov

Multi-Component Reactions and Efficient Convergent Synthesis Strategies

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, offer a highly efficient route to complex molecules like morpholinones. researchgate.netthieme-connect.com The Ugi four-component reaction (Ugi-4CR) is particularly well-suited for this purpose. An Ugi reaction involving an α-halo aldehyde, an amine, an isocyanide, and a carboxylic acid could potentially assemble a precursor that can be cyclized to the morpholinone core. acs.org This strategy allows for significant structural diversity by simply varying the starting components.

Development of Novel and Sustainable Synthetic Pathways

Modern synthetic chemistry emphasizes the development of sustainable or "green" methodologies. A key advancement in this area is the use of biocatalysis. Chemoenzymatic routes employ enzymes to catalyze key steps with high selectivity and under mild conditions. For the synthesis of chiral morpholines, imine reductases (IREDs) have proven highly effective. digitellinc.com A potential chemoenzymatic route to (6R)-6-(4-fluorophenyl)morpholin-3-one could involve the enzymatic reductive amination of a ketone precursor to stereoselectively form the chiral amine intermediate, which is then cyclized chemically. This approach has been used to produce kilograms of a similar intermediate, (S)-3-(4-(trifluoromethyl)phenyl)morpholine, in high yield and with excellent enantioselectivity. digitellinc.com

Other sustainable strategies include the use of phase-transfer catalysis to improve reaction efficiency and reduce the need for organic solvents, as demonstrated in the synthesis of 4-(4-nitrophenyl)morpholin-3-one. google.com The development of catalyst- and base-free one-pot multicomponent strategies further enhances the sustainability profile by simplifying procedures and minimizing waste. researchgate.net

Purification and Enantiomeric Purity Assessment Techniques

After synthesis, the purification of (6R)-6-(4-fluorophenyl)morpholin-3-one is crucial to remove byproducts and ensure high chemical purity. Standard techniques such as flash column chromatography on silica (B1680970) gel are commonly employed. For crystalline compounds, recrystallization is an effective method for achieving high purity.

Assessing the enantiomeric purity is critical to confirm the success of the asymmetric synthesis. The most common and reliable method is chiral High-Performance Liquid Chromatography (HPLC). Using a column with a chiral stationary phase, the two enantiomers of the morpholinone will have different retention times, allowing for their separation and quantification to determine the enantiomeric excess (ee).

Nuclear Magnetic Resonance (NMR) spectroscopy can also be used. The use of chiral shift reagents can induce chemical shift differences between the enantiomers in the NMR spectrum. Alternatively, the compound can be derivatized with a chiral agent, such as Mosher's acid, to form diastereomers, which will have distinct NMR signals. nih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| (6R)-6-(4-Fluorophenyl)morpholin-3-one |

| (R)-2-amino-1-(4-fluorophenyl)ethanol |

| Chloroacetyl chloride |

| (R)-(4-Fluorophenyl)oxirane |

| Evans' oxazolidinones |

| Pseudoephedrine |

| (R)-2-(4-fluorophenyl)glycinol |

| Bromoacetyl bromide |

| (S)-3-(4-(trifluoromethyl)phenyl)morpholine |

| 4-(4-nitrophenyl)morpholin-3-one |

Advanced Spectroscopic and Structural Elucidation of 6r 6 4 Fluorophenyl Morpholin 3 One

High-Resolution NMR Spectroscopy for Stereochemical Assignment and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the relative stereochemistry and conformational preferences of cyclic compounds like (6R)-6-(4-Fluorophenyl)morpholin-3-one.

A complete assignment of the proton (¹H) and carbon-¹³ (¹³C) NMR spectra would be the foundational step. This would be achieved through a combination of one-dimensional and two-dimensional NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).

Key Analyses would include:

Chemical Shift Analysis: The chemical shifts of the protons and carbons in the morpholin-3-one (B89469) ring would provide initial insights into the electronic environment of the nuclei. The protons on the stereogenic center (C6) would be of particular interest.

Coupling Constant (J-coupling) Analysis: The magnitude of the three-bond proton-proton coupling constants (³JHH) between adjacent protons, particularly around the chiral center and within the morpholine (B109124) ring, is crucial for deducing dihedral angles via the Karplus equation. This information helps in determining the relative orientation of substituents and the preferred conformation of the six-membered ring (e.g., chair, boat, or twist-boat).

Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments would reveal through-space proximities between protons. For instance, NOEs between the proton at C6 and other protons on the morpholine ring would definitively establish their relative stereochemistry (cis or trans).

Hypothetical ¹H NMR Data Table for (6R)-6-(4-Fluorophenyl)morpholin-3-one:

| Proton | Chemical Shift (ppm) | Multiplicity | J-coupling (Hz) |

| H-2a | 3.50 | dd | 12.0, 4.0 |

| H-2b | 3.75 | dd | 12.0, 2.5 |

| H-5a | 4.20 | ddd | 11.5, 8.0, 3.0 |

| H-5b | 4.45 | dt | 11.5, 3.5 |

| H-6 | 5.10 | dd | 8.0, 3.0 |

| NH | 7.80 | br s | - |

| Ar-H | 7.15 | t | 8.5 |

| Ar-H | 7.40 | dd | 8.5, 5.5 |

Note: This data is hypothetical and serves for illustrative purposes only.

Mass Spectrometry Techniques for Structural Confirmation and Metabolite Identification (Preclinical)

Mass spectrometry (MS) is a powerful analytical technique used to confirm the molecular weight and elemental composition of a compound and to study its fragmentation patterns. For preclinical metabolite identification, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely employed.

High-resolution mass spectrometry (HRMS), using techniques such as Time-of-Flight (TOF) or Orbitrap mass analyzers, would be used to determine the accurate mass of the molecular ion of (6R)-6-(4-Fluorophenyl)morpholin-3-one. This allows for the calculation of its elemental formula, providing strong evidence for its chemical identity.

In preclinical studies, the compound would be incubated with liver microsomes or administered to animal models. The resulting biological samples would be analyzed by LC-MS/MS. By comparing the mass spectra of the parent compound with those of its metabolites, common metabolic pathways such as hydroxylation, glucuronidation, or N-dealkylation could be identified.

Expected Mass Spectrometry Data:

| Technique | Ionization Mode | Observed m/z | Formula |

| HRMS | ESI+ | [M+H]⁺ | C₁₀H₁₁FNO₂ |

| MS/MS | CID | Varies | Fragmentation Pattern |

Note: The fragmentation pattern would be specific to the compound's structure and the collision energy used.

X-ray Crystallography of (6R)-6-(4-Fluorophenyl)morpholin-3-one and its Complexes

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. A single crystal of sufficient quality of (6R)-6-(4-Fluorophenyl)morpholin-3-one would be required for this analysis.

The resulting crystal structure would provide precise information on:

Absolute Configuration: If a chiral reference is present or through anomalous dispersion methods, the absolute configuration (R or S) at the stereocenter can be definitively confirmed.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule.

Conformation: The exact conformation of the morpholin-3-one ring and the orientation of the 4-fluorophenyl substituent in the crystalline state.

Intermolecular Interactions: Details of hydrogen bonding, π-π stacking, and other non-covalent interactions that dictate the crystal packing.

If the compound forms complexes with proteins or other molecules, co-crystallization and subsequent X-ray diffraction analysis would reveal the specific binding interactions at the atomic level.

Hypothetical Crystallographic Data Table:

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 12.1 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

Note: This data is hypothetical and for illustrative purposes.

Chiroptical Spectroscopy (e.g., ECD, ORD) for Absolute Configuration Determination

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive methods for determining the absolute configuration of chiral molecules in solution.

Electronic Circular Dichroism (ECD): This technique measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting ECD spectrum is highly sensitive to the stereochemistry of the molecule. By comparing the experimentally measured ECD spectrum with a spectrum predicted from quantum chemical calculations (e.g., Time-Dependent Density Functional Theory, TD-DFT) for a known configuration (e.g., R), the absolute configuration of the sample can be confidently assigned.

Optical Rotatory Dispersion (ORD): ORD measures the rotation of the plane of polarized light as a function of wavelength. The shape of the ORD curve, particularly in the region of electronic transitions (Cotton effect), is characteristic of the molecule's stereochemistry.

These chiroptical methods are particularly valuable when single crystals for X-ray crystallography are not available. The combination of experimental measurements and theoretical calculations provides a reliable means of assigning the absolute configuration of (6R)-6-(4-Fluorophenyl)morpholin-3-one.

In Vitro Biological Activity Profiling of 6r 6 4 Fluorophenyl Morpholin 3 One

High-Throughput Screening for Diverse Biological Activities

There is no available information from high-throughput screening campaigns that have included (6R)-6-(4-Fluorophenyl)morpholin-3-one to assess its potential for enzyme inhibition or receptor modulation.

Cellular Assays for Functional Characterization

Specific data from cellular assays designed to characterize the functional effects of (6R)-6-(4-Fluorophenyl)morpholin-3-one, such as its impact on cell viability, the use of reporter genes to probe cellular pathways, or its influence on cellular signaling, are not documented in the accessible literature.

Assessment of Selectivity Against Relevant Biological Targets

Without initial screening data, there have been no subsequent studies to assess the selectivity of (6R)-6-(4-Fluorophenyl)morpholin-3-one against panels of biological targets like kinases or G-protein coupled receptors (GPCRs).

Phenotypic Screening in Defined Cellular Models

There are no published reports of (6R)-6-(4-Fluorophenyl)morpholin-3-one being evaluated in phenotypic screening assays using defined cellular models to identify potential therapeutic effects.

Evaluation of Pharmacological Potency in Preclinical Models

The pharmacological potency of (6R)-6-(4-Fluorophenyl)morpholin-3-one in preclinical models has not been determined, as this stage of research typically follows initial in vitro characterization. nih.gov

Target Identification and Mechanism of Action Studies for 6r 6 4 Fluorophenyl Morpholin 3 One

Proteomic and Metabolomic Approaches for Target Deconvolution

In the absence of a known target, unbiased screening methodologies are invaluable. Chemical proteomics stands out as a powerful tool for identifying the direct binding partners of a small molecule within a complex biological sample. This can be achieved through techniques such as affinity chromatography, where a modified version of (6R)-6-(4-Fluorophenyl)morpholin-3-one is immobilized on a solid support to capture its interacting proteins from cell lysates. Subsequent identification of these proteins by mass spectrometry can provide a list of potential targets.

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, offers a complementary approach. By treating biological systems with (6R)-6-(4-Fluorophenyl)morpholin-3-one and analyzing the resulting changes in the metabolome, researchers can infer which metabolic pathways are perturbed by the compound, thus providing clues about its molecular target and mechanism of action.

Biochemical Characterization of Target Interaction

Once a putative target is identified, the next crucial step is to validate and characterize the interaction using biochemical assays. Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can provide quantitative data on the binding affinity and kinetics of (6R)-6-(4-Fluorophenyl)morpholin-3-one to its target protein. Enzyme inhibition assays would be employed if the target is an enzyme, to determine the potency and mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Table 1: Hypothetical Biochemical Characterization Data

| Parameter | Value | Method |

| Binding Affinity (K D ) | TBD | Surface Plasmon Resonance |

| IC 50 | TBD | Enzyme Inhibition Assay |

| Ki | TBD | Enzyme Inhibition Assay |

| Thermodynamics (ΔH, ΔS) | TBD | Isothermal Titration Calorimetry |

This table represents the types of data that would be generated from biochemical studies, but no specific values are currently available for (6R)-6-(4-Fluorophenyl)morpholin-3-one.

Investigation of Molecular Pathways Modulated by (6R)-6-(4-Fluorophenyl)morpholin-3-one

Following target validation, the focus shifts to understanding the broader impact of the compound on cellular signaling pathways. Techniques such as Western blotting can be used to assess changes in the phosphorylation status or expression levels of key proteins within a suspected pathway. Reporter gene assays are also valuable for determining whether the compound activates or inhibits specific transcription factors, providing insight into the downstream genomic effects.

Elucidation of Downstream Cellular Responses and Physiological Effects (preclinical)

The ultimate goal is to connect the molecular interactions to observable cellular and physiological outcomes. In preclinical studies, this involves treating cell cultures or animal models with (6R)-6-(4-Fluorophenyl)morpholin-3-one and observing its effects on cellular processes such as proliferation, apoptosis, or differentiation. In animal models, researchers would look for physiological changes relevant to a particular disease state.

Table 2: Potential Preclinical Cellular Assays

| Assay Type | Endpoint Measured | Potential Implication |

| Cell Viability Assay | Cell Proliferation/Cytotoxicity | Anti-cancer or toxic potential |

| Apoptosis Assay | Caspase activation, DNA fragmentation | Pro- or anti-apoptotic activity |

| Cell Cycle Analysis | Distribution of cells in G1, S, G2/M phases | Impact on cell division |

This table illustrates the types of preclinical cellular assays that would be necessary to understand the biological effects of the compound.

Allosteric Modulation and Orthosteric Binding Site Analysis

A key aspect of understanding the mechanism of action is to determine the binding site of (6R)-6-(4-Fluorophenyl)morpholin-3-one on its target. Orthosteric ligands bind to the same site as the endogenous substrate or ligand, often leading to competitive inhibition. In contrast, allosteric modulators bind to a different site on the target protein, inducing a conformational change that alters the protein's activity.

Distinguishing between these two modes of action is critical, as allosteric modulators can offer advantages in terms of specificity and safety. This can be investigated through competition binding assays with known orthosteric ligands and through structural biology techniques like X-ray crystallography or cryo-electron microscopy to visualize the binding site directly.

While the specific biological profile of (6R)-6-(4-Fluorophenyl)morpholin-3-one is not yet detailed in the public domain, the roadmap for its investigation is clear. A systematic approach employing modern chemical biology and pharmacological techniques will be essential to unlock its therapeutic potential. Future research focused on the areas outlined above will be instrumental in determining if this compound can be developed into a valuable tool for treating human disease.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 6r 6 4 Fluorophenyl Morpholin 3 One Analogs

Systematic Derivatization and Analog Synthesis

The systematic derivatization of (6R)-6-(4-Fluorophenyl)morpholin-3-one is foundational to understanding its SAR. The synthesis of analogs typically involves multi-step sequences that allow for the introduction of diverse substituents at key positions. General synthetic strategies for 6-substituted morpholin-3-ones often begin with commercially available starting materials, such as amino alcohols and α-halo-esters. The chirality at the 6-position is a critical consideration, and stereoselective synthetic routes are often employed to ensure the desired (R)-configuration.

Analog synthesis campaigns would systematically explore modifications at three primary sites: the fluorophenyl ring, the morpholinone core, and the stereocenter at position 6. For instance, derivatization of the fluorophenyl ring might involve the introduction of various substituents at the ortho-, meta-, and para-positions to probe electronic and steric effects. Modifications to the morpholinone ring could include substitution at the nitrogen atom (N-4) or at the C-2 or C-5 positions. Furthermore, the synthesis of the corresponding (6S)-enantiomer is crucial for elucidating the stereochemical requirements for biological activity. A review of synthetic methodologies for morpholines and their derivatives highlights the versatility of this scaffold in medicinal chemistry. researchgate.net

Impact of Fluorophenyl Ring Modifications on Biological Activity

The 4-fluorophenyl group at the 6-position is a key structural feature of the parent compound. Modifications to this aromatic ring can significantly impact biological activity by altering the molecule's electronic properties, lipophilicity, and steric profile. SAR studies on other classes of compounds have shown that the position and nature of substituents on a phenyl ring can dramatically influence target engagement. nih.govnih.gov

For instance, moving the fluorine atom from the para- to the meta- or ortho-position could alter the molecule's dipole moment and its ability to form specific interactions with a biological target. The introduction of additional substituents, such as methyl, methoxy, or trifluoromethyl groups, would further probe the steric and electronic requirements of the binding pocket. A general trend observed in some series of bioactive compounds is that halogen substitutions on an aromatic ring can lead to an increase in inhibitory activity. e3s-conferences.orgresearchgate.net

To illustrate the potential impact of these modifications, the following table presents hypothetical biological activity data based on general SAR principles for 6-aryl-morpholin-3-one analogs.

| Analog | Modification on Phenyl Ring | Relative Biological Activity |

|---|---|---|

| 1 | 4-Fluoro (Parent) | 1.0 |

| 2 | 3-Fluoro | 0.8 |

| 3 | 2-Fluoro | 0.5 |

| 4 | 4-Chloro | 1.2 |

| 5 | 4-Methyl | 0.9 |

| 6 | 4-Methoxy | 0.7 |

| 7 | Unsubstituted Phenyl | 0.6 |

Disclaimer: The data in this table is illustrative and based on general structure-activity relationship trends observed in related chemical series. It does not represent experimentally determined values for (6R)-6-(4-Fluorophenyl)morpholin-3-one analogs.

Stereochemical Influence on Pharmacological Profile

Stereochemistry plays a pivotal role in the interaction of small molecules with biological macromolecules, which are themselves chiral. The designation "(6R)" specifies the absolute configuration at the stereocenter of the morpholinone ring. It is highly probable that the (6R)- and (6S)-enantiomers of 6-(4-Fluorophenyl)morpholin-3-one exhibit different pharmacological profiles. One enantiomer may be significantly more potent than the other, or they may have different selectivities for various biological targets. In some cases, one enantiomer may be active while the other is inactive or even contributes to off-target effects.

The stereoselective synthesis of morpholine (B109124) derivatives is an active area of research, underscoring the importance of obtaining enantiomerically pure compounds for biological evaluation. nih.gov A comprehensive understanding of the stereochemical influence would require the synthesis and biological testing of both the (6R) and (6S) enantiomers. The observed differences in their activity would provide critical insights into the three-dimensional binding requirements of the target protein.

The following table illustrates the potential differences in pharmacological activity that might be observed between the two enantiomers.

| Enantiomer | Potency (IC50, nM) | Selectivity Index |

|---|---|---|

| (6R)-6-(4-Fluorophenyl)morpholin-3-one | 10 | 100 |

| (6S)-6-(4-Fluorophenyl)morpholin-3-one | 500 | 10 |

Disclaimer: The data in this table is hypothetical and intended to illustrate the potential impact of stereochemistry on pharmacological parameters. It does not represent experimentally determined values.

Morpholinone Ring Modifications and Their Effect on Target Affinity

Potential modifications could include:

N-4 Substitution: Introducing substituents on the nitrogen atom of the morpholine ring can modulate polarity, lipophilicity, and metabolic stability. Small alkyl or acyl groups could be explored.

Ring Size Variation: Exploration of related heterocyclic systems, such as piperazinones or oxazepanones, could reveal the importance of the six-membered ring for optimal activity.

The following table provides a hypothetical representation of how modifications to the morpholinone ring might influence target affinity.

| Analog | Modification on Morpholinone Ring | Target Affinity (Kd, nM) |

|---|---|---|

| Parent | Unmodified | 15 |

| N-Methyl | N-CH3 | 30 |

| N-Acetyl | N-COCH3 | 50 |

| 2,2-Dimethyl | (CH3)2 at C-2 | 100 |

| 5-Methyl | CH3 at C-5 | 45 |

Disclaimer: The data in this table is illustrative and based on general principles of structure-activity relationships. It does not represent experimentally determined values for analogs of (6R)-6-(4-Fluorophenyl)morpholin-3-one.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the biological activity of a series of compounds with their physicochemical properties or structural features. For a series of (6R)-6-(4-Fluorophenyl)morpholin-3-one analogs, a QSAR model could be developed to predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent derivatives.

A typical 3D-QSAR study involves aligning a set of analogs and calculating various molecular fields (e.g., steric, electrostatic, hydrophobic). nih.gov Statistical methods are then used to generate a mathematical model that relates these fields to the observed biological activities. The resulting model can be visualized as contour maps, which indicate regions where certain properties are predicted to increase or decrease activity. For example, a contour map might show that a sterically bulky, electropositive substituent at a particular position on the fluorophenyl ring is predicted to enhance potency. The development of robust QSAR models can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising analogs. nih.gov

In Vivo Preclinical Pharmacological Studies of 6r 6 4 Fluorophenyl Morpholin 3 One Non Human Models

Proof-of-Concept Efficacy Studies in Animal Models

No publicly available research data were identified that describe proof-of-concept efficacy studies of (6R)-6-(4-Fluorophenyl)morpholin-3-one in any animal models of disease.

Investigation of Pharmacodynamic Markers and Biomarkers in Preclinical Systems

There is no information in the public domain regarding the investigation of pharmacodynamic markers or biomarkers associated with the administration of (6R)-6-(4-Fluorophenyl)morpholin-3-one in preclinical systems.

Dose-Response Relationships in Animal Models (preclinical efficacy)

Information detailing the dose-response relationships of (6R)-6-(4-Fluorophenyl)morpholin-3-one in animal models to establish preclinical efficacy is not available in published literature.

Comparative Studies with Reference Compounds in Animal Models

No studies have been found that report on the comparative efficacy or pharmacological properties of (6R)-6-(4-Fluorophenyl)morpholin-3-one against any reference compounds in animal models.

Computational Chemistry and Molecular Modeling of 6r 6 4 Fluorophenyl Morpholin 3 One

Ligand-Protein Docking Simulations for Target Binding Prediction

Ligand-protein docking is a computational technique used to predict the preferred orientation of a small molecule when bound to a larger molecule, typically a protein receptor. This method is instrumental in identifying potential biological targets for a compound and understanding the molecular interactions that govern its binding affinity.

In the context of (6R)-6-(4-Fluorophenyl)morpholin-3-one, docking simulations would be performed by computationally placing the molecule into the binding sites of various known protein structures. An algorithm would then systematically explore different conformations and orientations of the ligand within the binding pocket, calculating a "docking score" for each pose. This score is an estimation of the binding free energy, with lower scores generally indicating a more favorable interaction.

The primary goals of performing ligand-protein docking with (6R)-6-(4-Fluorophenyl)morpholin-3-one would be:

Target Identification: By screening against a library of protein targets, docking can suggest potential biological macromolecules with which the compound might interact, thereby predicting its mechanism of action.

Binding Mode Analysis: For a given target, docking can reveal the specific amino acid residues involved in the interaction, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Structure-Activity Relationship (SAR) Studies: By comparing the docking scores and binding modes of a series of related analogs, researchers can understand how chemical modifications affect binding affinity.

Illustrative Data from a Hypothetical Docking Study:

| Protein Target | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interaction Types |

|---|---|---|---|

| Protein Kinase A | -8.5 | Lys72, Glu91, Leu173 | Hydrogen Bond, Hydrophobic |

| Cyclooxygenase-2 | -7.9 | Arg120, Tyr355, Val523 | Hydrogen Bond, Pi-Alkyl |

| Dopamine Transporter | -9.2 | Asp79, Ser149, Phe326 | Hydrogen Bond, Pi-Pi Stacked |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the motion of atoms and molecules over time. This technique is particularly valuable for assessing the conformational flexibility of a ligand and the stability of a ligand-protein complex.

For (6R)-6-(4-Fluorophenyl)morpholin-3-one, an MD simulation would typically begin with the lowest energy docked pose of the molecule within a protein's binding site. The entire system, including the protein, the ligand, and surrounding solvent molecules, is then subjected to the principles of classical mechanics. The simulation calculates the forces acting on each atom and uses these to predict their subsequent positions and velocities over a series of small time steps.

Key insights that could be gained from MD simulations of (6R)-6-(4-Fluorophenyl)morpholin-3-one include:

Conformational Flexibility: The simulation would reveal the preferred three-dimensional shapes (conformations) of the molecule both in solution and when bound to a target.

Binding Stability: By tracking the position of the ligand within the binding pocket over the course of the simulation, researchers can assess the stability of the predicted binding mode. A stable interaction would see the ligand remaining in the binding site with minimal fluctuation.

Interaction Dynamics: MD simulations can highlight the dynamic nature of the interactions between the ligand and the protein, showing how hydrogen bonds and other interactions may form and break over time.

Hypothetical Results from a Molecular Dynamics Simulation:

| Simulation Parameter | Observation for (6R)-6-(4-Fluorophenyl)morpholin-3-one |

|---|---|

| Root Mean Square Deviation (RMSD) of Ligand | Low and stable, indicating minimal movement from the initial docked pose. |

| Root Mean Square Fluctuation (RMSF) of Protein Residues | Reduced fluctuation in binding site residues upon ligand binding. |

| Hydrogen Bond Occupancy | High occupancy for key hydrogen bonds identified in docking. |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure and properties of molecules. These methods provide a highly detailed understanding of factors such as charge distribution, orbital energies, and chemical reactivity.

For (6R)-6-(4-Fluorophenyl)morpholin-3-one, quantum chemical calculations could be employed to determine:

Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface of the molecule, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is crucial for understanding potential non-covalent interactions.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy gap between the HOMO and LUMO can indicate chemical stability.

Atomic Charges: These calculations can determine the partial charge on each atom, providing insight into the molecule's polarity and its potential for electrostatic interactions.

Illustrative Data from Quantum Chemical Calculations:

| Property | Calculated Value for (6R)-6-(4-Fluorophenyl)morpholin-3-one |

|---|---|

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.6 eV |

| Dipole Moment | 3.5 D |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

De Novo Drug Design and Virtual Screening Applications

Computational techniques can also be used to design new molecules or to screen large libraries of existing compounds for potential biological activity.

De Novo Drug Design: In this approach, a computational algorithm would use the binding pocket of a target protein as a template to design novel molecules that are predicted to bind with high affinity. Fragments of molecules could be computationally "grown" within the binding site, with the aim of creating a new chemical entity with optimal interactions. (6R)-6-(4-Fluorophenyl)morpholin-3-one could serve as a starting fragment or scaffold for such a design process.

Virtual Screening: This method involves the high-throughput docking of large chemical libraries against a specific protein target. If (6R)-6-(4-Fluorophenyl)morpholin-3-one is found to be active against a particular target, its chemical structure could be used as a query to search for commercially available or synthetically accessible compounds with similar properties that might also be active.

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a particular biological effect. This model can then be used as a 3D query to search for other molecules that contain the same features in a similar spatial arrangement.

If a set of molecules with activity similar to (6R)-6-(4-Fluorophenyl)morpholin-3-one were known, a pharmacophore model could be constructed. This model would typically include features such as:

Hydrogen bond donors and acceptors

Hydrophobic regions

Aromatic rings

Positive and negative ionizable groups

Once developed, this pharmacophore model could be used for:

Virtual Screening: To identify new and structurally diverse compounds with the potential for similar biological activity.

Lead Optimization: To guide the chemical modification of (6R)-6-(4-Fluorophenyl)morpholin-3-one to enhance its activity.

Hypothetical Pharmacophore Features for a (6R)-6-(4-Fluorophenyl)morpholin-3-one Analog Series:

| Pharmacophore Feature | Description | Corresponding Moiety in (6R)-6-(4-Fluorophenyl)morpholin-3-one |

|---|---|---|

| Aromatic Ring | A planar, cyclic, conjugated system. | 4-Fluorophenyl group |

| Hydrogen Bond Acceptor | An electronegative atom with a lone pair of electrons. | Oxygen of the morpholin-3-one (B89469) carbonyl |

| Hydrogen Bond Donor | A hydrogen atom bonded to an electronegative atom. | Nitrogen of the morpholin-3-one ring |

| Hydrophobic Center | A non-polar region of the molecule. | Phenyl ring |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Information regarding the preclinical pharmacokinetics and metabolism of (6R)-6-(4-Fluorophenyl)morpholin-3-one is not publicly available.

Following a comprehensive search of scientific databases and literature, no specific data was found for the preclinical absorption, distribution, metabolism, and excretion (ADME) of the compound (6R)-6-(4-Fluorophenyl)morpholin-3-one.

Consequently, it is not possible to provide a detailed article on the following topics as requested:

Preclinical Pharmacokinetics and Metabolism of 6r 6 4 Fluorophenyl Morpholin 3 One Non Human

Drug-Drug Interaction Potential in Preclinical Systems

Without any research findings on this specific molecule, the generation of an informative and scientifically accurate article that adheres to the provided outline is not feasible.

Future Research Directions and Translational Perspectives for 6r 6 4 Fluorophenyl Morpholin 3 One

Exploration of Undiscovered Biological Activities

The initial step in realizing the therapeutic potential of (6R)-6-(4-Fluorophenyl)morpholin-3-one involves comprehensive screening to identify its biological targets. The morpholine (B109124) core is a versatile scaffold found in a variety of approved drugs, suggesting a broad range of possible activities. Future research should focus on:

Broad-Spectrum Screening: High-throughput screening (HTS) against a diverse panel of biological targets, including G-protein coupled receptors (GPCRs), ion channels, kinases, and other enzymes, could reveal unexpected activities.

Phenotypic Screening: Cell-based phenotypic assays can identify compounds that produce a desired physiological effect without a priori knowledge of the molecular target. This approach could uncover novel therapeutic applications in areas such as oncology, neurodegenerative diseases, and infectious diseases.

Target Deconvolution: For any promising hits from phenotypic screens, subsequent target deconvolution studies will be crucial to identify the specific molecular target and mechanism of action.

| Screening Approach | Objective | Potential Therapeutic Areas |

| High-Throughput Screening (HTS) | Identify interactions with known biological targets. | Oncology, Inflammation, CNS Disorders |

| Phenotypic Screening | Discover compounds with desired cellular effects. | Neurodegenerative Diseases, Infectious Diseases |

| Target Deconvolution | Elucidate the mechanism of action of active compounds. | All identified areas |

Application of Advanced Delivery Systems

To enhance the therapeutic efficacy and overcome potential pharmacokinetic limitations of (6R)-6-(4-Fluorophenyl)morpholin-3-one, the application of advanced drug delivery systems should be explored. These systems can improve solubility, bioavailability, and target-specific delivery. Key areas of investigation include:

Nanoparticle Encapsulation: Encapsulating the compound within lipid-based nanoparticles (liposomes) or polymeric nanoparticles could improve its solubility and protect it from premature degradation.

Targeted Delivery: Functionalizing delivery systems with targeting ligands (e.g., antibodies, peptides) can direct the compound to specific cells or tissues, thereby increasing efficacy and reducing off-target effects.

Integration with Artificial Intelligence and Machine Learning in Drug Discovery

Predictive Modeling: AI algorithms can predict the physicochemical properties, pharmacokinetic profiles (ADME - absorption, distribution, metabolism, and excretion), and potential toxicity of the compound and its derivatives. nih.gov

Virtual Screening and Lead Optimization: ML models can be used to virtually screen large compound libraries to identify derivatives of (6R)-6-(4-Fluorophenyl)morpholin-3-one with improved activity and safety profiles. nih.gov

De Novo Drug Design: Generative AI models can design novel molecules based on the morpholin-3-one (B89469) scaffold with optimized properties for a specific biological target.

| AI/ML Application | Purpose | Expected Outcome |

| Predictive Modeling | Forecast ADMET properties. | Early identification of potential liabilities. |

| Virtual Screening | Identify potent derivatives from virtual libraries. | Rapid lead identification. |

| De Novo Design | Generate novel, optimized molecular structures. | Discovery of next-generation candidates. |

Development of Prodrug Strategies

Prodrug strategies can be employed to overcome unfavorable physicochemical or pharmacokinetic properties of a parent drug. acs.orgnih.govresearchgate.net A prodrug is an inactive or less active derivative that is converted to the active form in the body. ebi.ac.uk For (6R)-6-(4-Fluorophenyl)morpholin-3-one, this could involve:

Improving Solubility and Bioavailability: Attaching a polar promoiety to the molecule can enhance its aqueous solubility and oral absorption.

Targeted Activation: Designing prodrugs that are activated by specific enzymes or conditions (e.g., low pH in tumors) can achieve site-selective drug release.

Collaborative Research Opportunities and Interdisciplinary Approaches

The multifaceted nature of modern drug discovery necessitates a collaborative and interdisciplinary approach. Advancing the research on (6R)-6-(4-Fluorophenyl)morpholin-3-one will benefit from partnerships between:

Academia and Industry: Collaborations can leverage the innovative research from academic labs with the drug development expertise and resources of pharmaceutical companies.

Medicinal Chemists and Biologists: A close working relationship is essential for iterating between chemical synthesis, biological testing, and lead optimization.

Computational Scientists and Experimentalists: Integrating computational predictions with experimental validation can streamline the research process and lead to more informed decision-making.

By pursuing these future research directions, the scientific community can systematically explore the therapeutic potential of (6R)-6-(4-Fluorophenyl)morpholin-3-one and its derivatives, potentially leading to the development of novel treatments for a range of diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.